3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide
Description
3,4-Dimethoxy-N-(2H-tetrazol-5-yl)benzamide (CAS: 380623-95-0) is a benzamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring and a tetrazole moiety linked via an amide bond. The tetrazole group, a nitrogen-rich heterocycle, is known to enhance metabolic stability and bioavailability in medicinal chemistry, making this compound a candidate for drug development .
Properties
CAS No. |
380623-95-0 |
|---|---|
Molecular Formula |
C10H11N5O3 |
Molecular Weight |
249.23 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H11N5O3/c1-17-7-4-3-6(5-8(7)18-2)9(16)11-10-12-14-15-13-10/h3-5H,1-2H3,(H2,11,12,13,14,15,16) |
InChI Key |
PHHFVGPXZKMDBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NNN=N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 5-aminotetrazole.
Amide Formation: The 3,4-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with 5-aminotetrazole in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its tetrazole ring can mimic carboxylic acids, making it a valuable tool in the design of enzyme inhibitors.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide can be used in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
3,4-Dimethoxy-N-(5-Phenyl-1H-pyrazol-3-yl)benzamide
SCH 900822 (Glucagon Receptor Antagonist)
- Structure : Contains a tetrazole linked to a benzamide via a methyl group, with additional spiro-diazepine and dichlorophenyl groups.
- Activity : Potent glucagon receptor antagonist (IC₅₀ < 10 nM), highlighting the role of tetrazole in enhancing receptor binding and metabolic stability .
Analogues with Modified Benzamide Substituents
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
2-Hydroxy-N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-D)
- Structural Difference : Introduces a hydroxyl group at the 2-position of the benzamide.
- Activity : The hydroxyl group may enhance solubility but reduce lipophilicity, altering pharmacokinetic profiles .
Analogues with Therapeutic Potential in Other Targets
NS5 RdRp Inhibitors (Compounds 27 and 29)
WO 2012/006202 (Compound 31)
- Structure : Integrates a tetrazole with a tetrahydrobenzo[d]thiazole moiety.
- Application : Patent example for regenerative pharmacology in COPD, emphasizing the role of tetrazole in stabilizing complex architectures .
Key Data Tables
Table 1: Binding Energy Comparison with FGFR-1
Table 2: Structural and Functional Comparison
Biological Activity
3,4-Dimethoxy-N-(2H-tetrazol-5-yl)benzamide is an organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide is , with a molecular weight of approximately 325.32 g/mol. The presence of methoxy groups at the 3 and 4 positions on the benzene ring enhances its solubility and reactivity, while the tetrazole moiety contributes significantly to its biological activity.
Research indicates that 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide acts primarily as an agonist for the G protein-coupled receptor 35 (GPR35) . This receptor is involved in various signaling pathways that influence biological processes such as inflammation, pain perception, and possibly cancer progression . The compound's unique structure enables effective binding to GPR35, activating downstream signaling pathways that can lead to physiological effects beneficial in therapeutic contexts.
Antimicrobial Properties
3,4-Dimethoxy-N-(2H-tetrazol-5-yl)benzamide exhibits notable antibacterial and antifungal activities. It has been tested against various microbial strains, showing potential as a candidate for developing new antimicrobial agents.
Anticancer Effects
The compound's anticancer properties have also been explored. Studies have indicated that it may selectively target specific cancer cell lines, inhibiting their proliferation. The mechanism involves interference with cellular signaling pathways crucial for tumor growth and survival.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- GPR35 Agonism : In a dynamic mass redistribution (DMR) assay using HT-29 cells (which express GPR35), 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide demonstrated significant agonistic activity comparable to known reference compounds .
- Antimicrobial Testing : In vitro tests revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This positions it as a promising candidate for further development in antimicrobial therapies.
- Anticancer Activity : In various cancer cell lines, including those resistant to conventional treatments, the compound exhibited cytotoxic effects at micromolar concentrations. These findings suggest its potential utility in cancer therapeutics .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide | Lacks methoxy groups | Potential GPR35 agonist |
| 3,5-Dimethoxybenzamide | Lacks tetrazole ring | Does not exhibit tetrazole-related activities |
| N-(2-propyl-2H-tetrazol-5-yl)benzamide | Different alkyl substitution | Varies in solubility and reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
